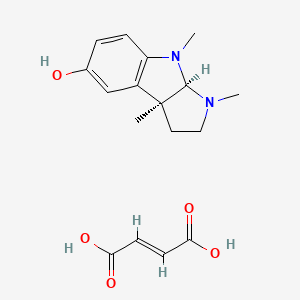

(-)-Eseroline fumarate

Descripción

Propiedades

IUPAC Name |

(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZRRADJWNBPNY-XDRMOJKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018016 | |

| Record name | (-)-Eseroline fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70310-73-5 | |

| Record name | (-)-Eseroline fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Eseroline Fumarate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a complex pharmacological profile characterized by a dual mechanism of action. This technical guide provides an in-depth exploration of the current understanding of (-)-eseroline's molecular and cellular interactions. It primarily functions as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist at the µ-opioid receptor. This dual activity results in a unique combination of cholinergic and opioidergic effects, making it a compound of significant interest in neuropharmacology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanism of Action

(-)-Eseroline's physiological effects are primarily attributed to two distinct molecular targets:

-

Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a reversible, competitive inhibitor of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By inhibiting AChE, (-)-eseroline increases the synaptic concentration and prolongs the action of ACh, leading to enhanced cholinergic neurotransmission at both muscarinic and nicotinic receptors.[2] This action is rapid in onset and reversal.[1]

-

µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at the µ-opioid receptor.[3][4] The enantiomers of eseroline (B613827) bind to opioid receptors in rat brain membranes with equal affinity and exhibit opioid agonist properties by inhibiting adenylate cyclase in vitro.[4] This interaction is responsible for its analgesic (pain-relieving) effects, which are reported to be stronger than those of morphine.[3] The antinociceptive effects of eseroline are antagonized by the opioid antagonist naloxone.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (-)-eseroline's interaction with its primary targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Inhibitor | Ki (μM) | Type of Inhibition | Reference |

| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 | Competitive | [1] |

| Human RBC AChE | (-)-Eseroline | 0.22 ± 0.10 | Competitive | [1] |

| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 | Competitive | [1] |

| Horse Serum BuChE | (-)-Eseroline | 208 ± 42 | Weak | [1] |

Signaling Pathways

The dual mechanism of action of (-)-eseroline results in the activation of distinct signaling cascades.

Cholinergic Signaling Pathway

As an AChE inhibitor, (-)-eseroline indirectly stimulates both muscarinic and nicotinic acetylcholine receptors.

Opioid Signaling Pathway

As a µ-opioid receptor agonist, (-)-eseroline activates G-protein coupled receptor signaling.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a pivotal intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a pharmacologically distinct entity with a unique dual-action profile. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of (-)-eseroline and its fumarate (B1241708) salt. It details the historical context of its origins from the Calabar bean, the groundbreaking synthesis by Percy Lavon Julian, and its subsequent identification as a metabolite of physostigmine. This document compiles and presents quantitative pharmacological data, detailed experimental protocols for its synthesis and key bioassays, and visualizes its mechanisms of action through signaling pathway diagrams, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: From Ordeal Poison to Pharmacological Tool

The story of (-)-eseroline is intrinsically linked to that of physostigmine (also known as eserine), an alkaloid extracted from the Calabar bean (Physostigma venenosum).[1][2] Historically, the Calabar bean was used in certain West African cultures as an ordeal poison to determine guilt or innocence.[1] It was in 1935 that the pioneering chemist Percy Lavon Julian first achieved the total synthesis of physostigmine, a landmark achievement in organic chemistry.[1][2][3] A critical intermediate in this complex synthesis was the molecule (-)-eseroline.[2]

Later, it was discovered that (-)-eseroline is also a natural metabolite of physostigmine in the body.[2][4][5][6][7][8][9][10] While physostigmine's primary mechanism of action is the potent inhibition of acetylcholinesterase (AChE), leading to an increase in acetylcholine (B1216132) levels, (-)-eseroline was found to possess a distinct and fascinating pharmacological profile.[2] It exhibits only weak, reversible inhibition of AChE but demonstrates significant analgesic properties mediated through its activity as a μ-opioid receptor agonist.[4][11][12][13] This dual pharmacology makes (-)-eseroline a subject of continued interest in neuropharmacology and medicinal chemistry.

This guide will delve into the technical details of (-)-eseroline fumarate, a salt form chosen for its advantageous physicochemical properties, providing a consolidated resource for the scientific community.

Quantitative Pharmacological Data

The pharmacological activity of (-)-eseroline is characterized by its interaction with two primary targets: acetylcholinesterase and the μ-opioid receptor. The following tables summarize the key quantitative data available in the literature.

| Target Enzyme | Source | Inhibitor | Ki (μM) | Reference |

| Acetylcholinesterase (AChE) | Electric Eel | (-)-Eseroline | 0.15 ± 0.08 | [13] |

| Acetylcholinesterase (AChE) | Human Red Blood Cells | (-)-Eseroline | 0.22 ± 0.10 | [13] |

| Acetylcholinesterase (AChE) | Rat Brain | (-)-Eseroline | 0.61 ± 0.12 | [13] |

| Butyrylcholinesterase (BuChE) | Horse Serum | (-)-Eseroline | 208 ± 42 | [13] |

| Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by (-)-Eseroline. |

| Receptor | Ligand | Ki or IC50 | Assay Type | Reference |

| μ-Opioid Receptor | (-)-Eseroline | Data not available in searched literature | Binding Assay | |

| Table 2: Opioid Receptor Binding Affinity of (-)-Eseroline. (Note: Specific binding affinity data for the μ-opioid receptor was not found in the performed searches, representing a knowledge gap in the literature.) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and pharmacological evaluation of this compound.

Synthesis of (-)-Eseroline

The synthesis of (-)-eseroline is a critical step in the total synthesis of physostigmine, first reported by Julian and Pikl in 1935.[2] The following is a generalized protocol based on subsequent refinements of the original synthesis.

Experimental Workflow for (-)-Eseroline Synthesis

A generalized workflow for the synthesis of (-)-eseroline.

Detailed Protocol:

-

Preparation of 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile: 5-Ethoxy-1,3-dimethylindolin-2-one is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the reaction to completion.

-

Reduction to 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)ethanamine: The resulting nitrile is then reduced to the corresponding primary amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

-

N-methylation: The primary amine is converted to a secondary amine via mono-methylation. This can be accomplished through reductive amination using formaldehyde in the presence of a reducing agent and a catalyst (e.g., H2, Pd/C).

-

Cyclization to Eserethole: The intermediate undergoes an intramolecular reductive amination to form the tricyclic core of eserethole. This cyclization is often achieved using a reducing agent like sodium in ethanol.

-

Demethylation to (-)-Eseroline: The final step is the cleavage of the ethyl ether protecting group to yield the phenolic hydroxyl group of (-)-eseroline. This is typically achieved using a Lewis acid such as aluminum chloride. The crude (-)-eseroline is then purified, often by recrystallization.[4]

Preparation of this compound

The fumarate salt of (-)-eseroline is prepared to improve its stability and handling properties. Fumaric acid is a common counterion used in the pharmaceutical industry to form stable, crystalline salts of basic drug molecules, often leading to improved solubility and bioavailability.[1][2][6][14]

Protocol:

-

Dissolve the purified (-)-eseroline oil in a minimal amount of a suitable solvent, such as methanol (B129727) or ethanol.

-

In a separate container, dissolve one molar equivalent of fumaric acid in the same solvent, warming if necessary to achieve complete dissolution.

-

Add the fumaric acid solution to the (-)-eseroline solution with stirring.

-

Crystallization of the fumarate salt can be induced by the addition of a less polar co-solvent, such as diethyl ether or pentane, followed by cooling.

-

The resulting crystalline solid is collected by filtration, washed with a cold solvent mixture, and dried under vacuum.[15]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Experimental Workflow for AChE Inhibition Assay

Workflow for the Ellman's method to determine AChE inhibition.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

-

Acetylthiocholine iodide (ATCI) substrate solution in buffer.

-

AChE enzyme solution (from a source such as electric eel or human red blood cells) in buffer.

-

This compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add buffer, DTNB solution, and the (-)-eseroline solution (or buffer for control).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

μ-Opioid Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the μ-opioid receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

-

Materials:

-

Receptor source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.

-

Radioligand: A tritiated ligand with high affinity and selectivity for the μ-opioid receptor (e.g., [³H]DAMGO).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Wash buffer.

-

Scintillation cocktail.

-

-

Assay Procedure:

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard opioid agonist (e.g., naloxone).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Guinea Pig Ileum Twitch Inhibition Assay

This classic bioassay is used to assess the functional activity of opioid agonists. Opioids inhibit the electrically stimulated contractions of the guinea pig ileum by acting on presynaptic μ-opioid receptors, which reduces the release of acetylcholine.

Protocol:

-

Tissue Preparation:

-

A segment of the terminal ileum from a guinea pig is isolated and cleaned.

-

The longitudinal muscle with the myenteric plexus attached is prepared.

-

The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Stimulation and Recording:

-

The tissue is subjected to electrical field stimulation (e.g., at 0.1 Hz) to elicit regular "twitch" contractions, which are recorded using an isometric force transducer.

-

-

Drug Addition:

-

Once a stable baseline of contractions is established, cumulative concentrations of this compound are added to the organ bath.

-

The inhibitory effect on the twitch amplitude is measured for each concentration.

-

-

Data Analysis:

-

The percentage inhibition of the twitch response is calculated for each concentration of (-)-eseroline.

-

A dose-response curve is constructed by plotting the percentage inhibition against the logarithm of the drug concentration to determine the EC50 value.

-

The opioid nature of the response can be confirmed by demonstrating that the inhibitory effect is reversed by the addition of an opioid antagonist like naloxone.[1][16][17]

-

Signaling Pathways

(-)-Eseroline exerts its pharmacological effects through two primary mechanisms: weak inhibition of acetylcholinesterase and agonism at the μ-opioid receptor.

Cholinergic Signaling and its Modulation by (-)-Eseroline

Acetylcholine (ACh) is a key neurotransmitter in both the central and peripheral nervous systems.[16] Its signaling is terminated by the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE). By weakly and reversibly inhibiting AChE, (-)-eseroline leads to a modest increase in the concentration and duration of action of ACh in the synaptic cleft.[13] This can lead to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

Cholinergic Synapse and AChE Inhibition

Modulation of the cholinergic synapse by (-)-eseroline.

μ-Opioid Receptor Signaling Pathway

The primary mechanism for the analgesic effects of (-)-eseroline is its agonist activity at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

μ-Opioid Receptor Signaling Cascade

Activation of the μ-opioid receptor by (-)-eseroline.

Upon binding of (-)-eseroline to the μ-opioid receptor, the associated heterotrimeric G-protein (Gi/o) is activated. The Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization of the neuronal membrane). Collectively, these actions reduce neuronal excitability and inhibit the transmission of pain signals.

Conclusion

This compound represents a fascinating molecule at the intersection of natural product chemistry and pharmacology. Its journey from a key intermediate in the synthesis of a potent acetylcholinesterase inhibitor to its recognition as a μ-opioid receptor agonist with a distinct pharmacological profile highlights the often-unforeseen discoveries in drug development. While its dual mechanism of action presents a complex pharmacological profile, it also offers potential avenues for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the discovery, history, and key technical data and protocols associated with this compound, with the aim of serving as a valuable resource for the scientific community to build upon this knowledge. Further research to fill existing data gaps, such as the precise binding affinity for the μ-opioid receptor, will be crucial in fully elucidating the therapeutic potential of this unique compound.

References

- 1. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Opiate binding and effect in ileum preparations from normal and morphine pretreated guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution | Semantic Scholar [semanticscholar.org]

- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fumaric Acid: What is it and where is it used? [drugs.com]

- 11. acs.org [acs.org]

- 12. DE69020205T2 - Carbonates of eseroline, a process for their preparation and their use as medicines. - Google Patents [patents.google.com]

- 13. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. New models for the evaluation of opioid effects in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine, is a multifaceted compound exhibiting a unique pharmacological profile. It demonstrates a dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This technical guide provides a comprehensive overview of the chemical structure and properties of (-)-Eseroline fumarate (B1241708). It further delves into its complex pharmacology, detailing its role in cholinergic and opioid signaling pathways and its observed effects on neuronal cell viability. This document synthesizes key experimental findings and presents detailed methodologies for the assays used to characterize this intriguing molecule.

Chemical Structure and Physicochemical Properties

(-)-Eseroline is a pyrroloindole alkaloid. The fumarate salt is a common form used in research settings.

Table 1: Chemical Identifiers and Properties of (-)-Eseroline Fumarate

| Property | Value | Reference(s) |

| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;2-butenedioic acid | |

| Synonyms | Eseroline (B613827) fumarate, (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol Fumarate | |

| CAS Number | 70310-73-5 | |

| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | |

| Molecular Weight | 334.37 g/mol | |

| SMILES | CN1CC[C@]2(C)[C@H]1N(C)c3ccc(O)cc23.O=C(O)/C=C/C(=O)O | |

| InChI | InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Light Brown Solid | |

| Solubility | Soluble in DMSO and 0.1 M HCl (freshly prepared) |

Pharmacological Properties and Mechanism of Action

(-)-Eseroline exhibits a complex pharmacological profile characterized by its interaction with multiple biological targets. It is a metabolite of physostigmine, a well-known acetylcholinesterase inhibitor.

Cholinergic Activity

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The inhibitory action of eseroline on AChE is rapid and reversible.

Opioid Agonism

Independent of its effects on the cholinergic system, (-)-Eseroline also functions as an opioid receptor agonist, with activity primarily at the μ-opioid receptor. This interaction is responsible for its potent antinociceptive (analgesic) effects, which have been observed to be stronger than those of morphine in some studies.

Effects on Neuronal Cells

In addition to its receptor-mediated activities, (-)-Eseroline has been shown to induce neuronal cell death. This cytotoxic effect is associated with the leakage of lactate (B86563) dehydrogenase (LDH) from neuronal cells, indicating a loss of membrane integrity. Furthermore, it triggers the release of adenine (B156593) nucleotides and the neurotransmitter 5-hydroxytryptamine (5-HT, serotonin), contributing to its complex effects on the central nervous system.

Table 3: Pharmacological Data for (-)-Eseroline

| Parameter | Value | Species/System | Reference(s) |

| AChE Ki | 0.61 ± 0.12 µM | Rat Brain | |

| 0.22 ± 0.10 µM | Human Red Blood Cells | ||

| 0.15 ± 0.08 µM | Electric Eel | ||

| BuChE Ki | 208 ± 42 µM | Horse Serum |

Signaling Pathways and Experimental Workflows

The multifaceted nature of (-)-Eseroline's activity can be visualized through its engagement with distinct signaling pathways.

Navigating the Solubility Landscape of (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of (-)-Eseroline fumarate (B1241708), a metabolite of physostigmine (B191203) with notable anti-acetylcholinesterase and opiate agonist activities. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents a comprehensive, generalized experimental protocol for researchers to determine the precise solubility of (-)-Eseroline fumarate in various solvents.

Overview of this compound Solubility

Currently, the available information on the solubility of this compound is primarily qualitative. The compound's solubility has been noted in acidic aqueous solutions and a common organic solvent used in pharmaceutical research.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| 0.1 M Hydrochloric Acid | Soluble[1] | Solutions should be freshly prepared[1]. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | A common solvent for initial stock solutions in biological assays. |

Note: The product is typically supplied as a solid, solvent-free salt.[2]

Experimental Protocol for Solubility Determination

To empower researchers to generate quantitative solubility data, this section outlines a detailed methodology based on the widely accepted shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC). This protocol can be adapted for various aqueous and organic solvents.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase components (e.g., Acetonitrile, water with formic acid or other modifiers)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

(-)-Eseroline Fumarate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Eseroline fumarate (B1241708), a metabolite of physostigmine (B191203). It details its physicochemical properties, mechanism of action, and relevant experimental protocols for its study.

Physicochemical Properties

(-)-Eseroline fumarate is a compound of significant interest due to its dual activity as an acetylcholinesterase inhibitor and an opioid receptor agonist.

| Property | Value | Reference |

| CAS Number | 70310-73-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | [2][3] |

| Molecular Weight | 334.4 g/mol | [2] |

Mechanism of Action

(-)-Eseroline exhibits a complex pharmacological profile, primarily characterized by its interaction with the cholinergic and opioid systems.

Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. Unlike its parent compound, physostigmine, the inhibition of AChE by eseroline (B613827) is weak and readily reversible.[5] The inhibitory action is competitive and develops rapidly, within 15 seconds, and is also quickly reversible upon dilution.[6]

The inhibitory potency of eseroline against AChE from various sources is summarized below:

| Enzyme Source | Kᵢ (μM) | Reference |

| Electric Eel | 0.15 ± 0.08 | [6] |

| Human Red Blood Cell | 0.22 ± 0.10 | [6] |

| Rat Brain | 0.61 ± 0.12 | [6] |

| Horse Serum (BuChE) | 208 ± 42 | [6] |

Opioid Receptor Agonism

(-)-Eseroline is a potent opioid agonist, with effects comparable to morphine.[4][7] It primarily acts on μ-opioid receptors, leading to analgesic effects.[5] Both enantiomers of eseroline bind to opiate receptors in rat brain membranes with similar affinities and act as inhibitors of adenylate cyclase in vitro; however, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo.[7]

Other Biological Activities

(-)-Eseroline has been shown to induce the release of 5-hydroxytryptamine (5-HT) from the cat brain cortex.[4] Additionally, it can elicit a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH) and release of adenine (B156593) nucleotides from neuronal cells, suggesting potential neurotoxicity at higher concentrations.[8]

Signaling Pathways

The biological effects of (-)-Eseroline are mediated through distinct signaling pathways.

Cholinergic Signaling

By inhibiting acetylcholinesterase, (-)-Eseroline enhances cholinergic signaling at both nicotinic and muscarinic receptors.

Opioid Signaling

As a μ-opioid receptor agonist, (-)-Eseroline activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-Eseroline.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies acetylcholinesterase activity and its inhibition.

Materials:

-

96-well microplate

-

Microplate reader (412 nm)

-

Acetylcholinesterase (AChE)

-

This compound

-

Acetylthiocholine (B1193921) iodide (ATChI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of (-)-Eseroline in DMSO. Further dilute to various concentrations in phosphate buffer.

-

Prepare a 10 mM DTNB solution in phosphate buffer.

-

Prepare a 14 mM ATChI solution in phosphate buffer.

-

Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 10 µL of the (-)-Eseroline solution at different concentrations to the sample wells. For the control well (100% activity), add 10 µL of buffer or the corresponding DMSO concentration.

-

Add 10 µL of the AChE solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of 10 mM DTNB to the reaction mixture.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

-

Shake the plate for 1 minute.

-

After 10 minutes of incubation, measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each (-)-Eseroline concentration using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the (-)-Eseroline concentration to determine the IC₅₀ value.

-

Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

-

96-well tissue culture plates

-

Cells of interest (e.g., neuronal cell line)

-

Culture medium

-

This compound

-

Lysis Buffer (for maximum LDH release control)

-

Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

-

Microplate reader (490 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.

-

-

Treatment:

-

Prepare serial dilutions of (-)-Eseroline in culture medium.

-

Remove the old medium and add 100 µL of the (-)-Eseroline dilutions to the respective wells.

-

Include controls: Vehicle Control (spontaneous LDH release) and Maximum LDH Release Control (cells treated with lysis buffer).

-

Incubate for the desired exposure time (e.g., 24 hours).

-

-

Sample Collection and Assay:

-

Centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

-

Measurement and Analysis:

-

Add 50 µL of the Stop Solution to each well.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

-

Opioid Receptor Binding Assay

This assay determines the affinity of (-)-Eseroline for opioid receptors using a competitive binding format with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., μ-opioid receptor)

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO)

-

This compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation vials and fluid

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Assay Setup:

-

In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of (-)-Eseroline.

-

Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled opioid agonist like naloxone).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (-)-Eseroline concentration.

-

Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eseroline - Wikipedia [en.wikipedia.org]

- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate as a Metabolite of Physostigmine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physostigmine (B191203), a reversible cholinesterase inhibitor, undergoes significant metabolism in the body, with (-)-eseroline being a primary metabolite.[1] This technical guide provides a comprehensive overview of the formation of (-)-eseroline fumarate (B1241708) from physostigmine, consolidating key quantitative data, detailed experimental protocols, and visual representations of the metabolic and analytical processes. Understanding the metabolic fate of physostigmine is critical for drug development professionals and researchers, as eseroline (B613827) itself exhibits biological activity and potential neurotoxicity.[2] This document is intended to serve as a core reference for studies involving the pharmacokinetics and metabolism of physostigmine.

Introduction

Physostigmine, an alkaloid originally isolated from the Calabar bean, is a tertiary amine carbamate (B1207046) that functions as a parasympathomimetic agent by reversibly inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Its ability to cross the blood-brain barrier has led to its use in treating central nervous system disorders and as an antidote for anticholinergic poisoning. The in vivo disposition of physostigmine is characterized by rapid metabolism, primarily in the liver, leading to the formation of several metabolites.[3] Among these, (-)-eseroline is a major product, resulting from the hydrolysis of the carbamate ester linkage in the parent drug.[1] Eseroline itself is not inert; it has been shown to possess opioid agonist properties and may contribute to the toxic effects of physostigmine through mechanisms involving neuronal cell death.[2] This guide will delve into the specifics of this metabolic transformation, providing the quantitative data and methodological details necessary for advanced research.

Metabolic Pathway of Physostigmine to (-)-Eseroline

The primary metabolic pathway for the conversion of physostigmine to (-)-eseroline is hydrolysis of the carbamate functional group. This reaction cleaves the methylcarbamate side chain from the physostigmine molecule, yielding eseroline and methylcarbamic acid.

Enzymatic Catalysis:

While the liver is established as the primary site of physostigmine metabolism, the specific enzymes responsible for the hydrolysis to eseroline are believed to be carboxylesterases and butyrylcholinesterase (BuChE) . Carboxylesterases are a family of enzymes abundant in the liver that are known to hydrolyze a wide range of ester-containing drugs. BuChE, present in plasma and various tissues, also plays a role in the metabolism of physostigmine.

dot

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics of physostigmine and the analytical parameters for both physostigmine and eseroline. Note that comprehensive pharmacokinetic data for eseroline is limited in the current literature.

Table 1: Pharmacokinetic Parameters of Physostigmine in Rats

| Parameter | Oral Administration (650 µg/kg) | Intramuscular Administration (650 µg/kg) |

| Cmax | 3.3 ng/mL | 583 ng/mL |

| tmax | 16 min | 5 min |

| Half-life (t½) | Brain: 33.4 min, Muscle: 22.5 min, Liver: 28 min | Plasma: 17 min, Brain: 16 min |

| Clearance (Cl) | 80.9 mL/min/kg | - |

| Bioavailability (F) | 2% | - |

Data compiled from a study in rats.[4]

Table 2: Metabolite Distribution in Rats (5 minutes post-oral administration)

| Tissue | Percentage of Radioactivity as Metabolites | Major Metabolite |

| Plasma | 94.6% | M1, followed by Eseroline |

| Liver | 90% | M1, followed by Eseroline |

| Brain | 79.8% | M1, followed by Eseroline |

| Muscle | 86.3% | M1, followed by Eseroline |

This table highlights the rapid and extensive metabolism of physostigmine. The structures of metabolites M1 and M2 are currently not elucidated in the literature.[4]

Table 3: Analytical Parameters for the Quantification of Physostigmine and (-)-Eseroline by HPLC

| Parameter | Physostigmine | (-)-Eseroline |

| Mean Recovery | 84.9% | 80.3% |

| Limit of Detection (LOD) | 0.025 ng/mL | 0.025 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |

| Linearity Range | 0.05 - 10.0 ng/mL | 0.05 - 10.0 ng/mL |

| Intra-day Precision | 0.7% - 6.6% | 0.7% - 6.6% |

| Inter-day Precision | 0.7% - 6.6% | 0.7% - 6.6% |

| Intra-day Accuracy | 97.5% - 110.0% | 97.5% - 110.0% |

| Inter-day Accuracy | 97.5% - 110.0% | 97.5% - 110.0% |

Data from a validated HPLC method with fluorescence detection.[5]

Experimental Protocols

In Vitro Metabolism of Physostigmine in Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of physostigmine and the formation of eseroline using liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Physostigmine stock solution (in a suitable solvent like DMSO or ethanol)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Incubation tubes

-

Water bath or incubator at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

HPLC system with a suitable detector (e.g., fluorescence or MS)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the physostigmine stock solution to the pre-incubated mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant and analyze it using a validated analytical method, such as the HPLC method described below, to quantify the remaining physostigmine and the formed eseroline.

dot

Analytical Method: HPLC with Fluorescence Detection

This protocol outlines a sensitive and validated method for the simultaneous quantification of physostigmine and eseroline in plasma samples.[5]

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence detector

-

Reversed-phase C18 column (e.g., Kinetex C18)

-

Plasma samples

-

Internal standard (e.g., N-methylphysostigmine)

-

Extraction solvent (e.g., a mixture of organic solvents for liquid-liquid extraction)

-

Mobile phase components (e.g., acetonitrile and a suitable buffer)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard solution.

-

Add the extraction solvent and vortex vigorously to ensure thorough mixing.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: Kinetex C18 or equivalent.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a suitable buffer is typically employed.

-

Flow Rate: A standard flow rate (e.g., 1 mL/min) is used.

-

Injection Volume: Inject a defined volume of the reconstituted sample (e.g., 20 µL).

-

Fluorescence Detection:

-

Excitation Wavelength: 254 nm

-

Emission Wavelength: 355 nm

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of physostigmine and eseroline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

dot

Conclusion

The metabolic conversion of physostigmine to (-)-eseroline is a critical aspect of its pharmacology and toxicology. This guide has provided a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data, detailing essential experimental protocols for in vitro metabolism and analytical quantification, and visualizing the underlying processes. While significant progress has been made in understanding this metabolic pathway, further research is warranted to fully elucidate the pharmacokinetic profile of eseroline and to identify the structures of other minor metabolites. The methodologies and data presented herein provide a solid foundation for such future investigations.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: A Technical Examination of its Opioid Receptor Agagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent opioid agonist with significant antinociceptive properties.[1] This technical guide provides a comprehensive overview of the opioid receptor agonist characteristics of (-)-eseroline fumarate (B1241708). While quantitative binding and functional data for (-)-eseroline at the specific opioid receptor subtypes (μ, δ, κ) are not extensively available in publicly accessible literature, this document outlines the established experimental protocols to determine these parameters. Furthermore, it details the canonical signaling pathways associated with opioid receptor activation and provides visual representations of these pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development investigating the therapeutic potential of (-)-eseroline and related compounds.

Introduction

(-)-Eseroline is a unique compound that demonstrates a dual pharmacological profile, acting as both an opioid agonist and a reversible acetylcholinesterase inhibitor.[2][3] Its opioid-mediated analgesic effects have been reported to be more potent than morphine in certain preclinical models, and these effects are sensitive to antagonism by naloxone, confirming their mediation through opioid receptors.[1][4] The primary analgesic activity of (-)-eseroline is believed to be mediated through the μ-opioid receptor (MOR).[3] This guide focuses on the opioid receptor agonist properties of (-)-eseroline fumarate, providing the necessary theoretical and practical framework for its further investigation.

Quantitative Data on Opioid Receptor Interactions

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency and efficacy (EC50, Emax) of this compound at the μ (mu), δ (delta), and κ (kappa) opioid receptors. The following tables are presented as templates to illustrate how such data, once determined through the experimental protocols outlined in Section 3, should be structured for clear comparison and analysis.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound

| Ligand | Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Source | Reference |

| This compound | μ (Mu) | Data Not Available | e.g., [³H]DAMGO | e.g., Rat brain homogenate | - |

| δ (Delta) | Data Not Available | e.g., [³H]Naltrindole | e.g., CHO-hDOR cells | - | |

| κ (Kappa) | Data Not Available | e.g., [³H]U69,593 | e.g., Guinea pig brain | - | |

| Control: Morphine | μ (Mu) | Example Value | e.g., [³H]DAMGO | e.g., Rat brain homogenate | - |

Table 2: Functional Activity (EC50, Emax) of this compound in GTPγS Binding Assay

| Ligand | Receptor Subtype | EC50 (nM) | Emax (% of Control) | G-Protein | Tissue/Cell Source | Reference |

| This compound | μ (Mu) | Data Not Available | Data Not Available | e.g., Gαi/o | e.g., HEK293-hMOR cells | - |

| δ (Delta) | Data Not Available | Data Not Available | e.g., Gαi/o | e.g., HEK293-hDOR cells | - | |

| κ (Kappa) | Data Not Available | Data Not Available | e.g., Gαi/o | e.g., HEK293-hKOR cells | - | |

| Control: DAMGO | μ (Mu) | Example Value | 100% | e.g., Gαi/o | e.g., HEK293-hMOR cells | - |

Table 3: Functional Activity (EC50, Emax) of this compound in cAMP Assay

| Ligand | Receptor Subtype | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) | Cell Line | Reference |

| This compound | μ (Mu) | Data Not Available | Data Not Available | e.g., CHO-hMOR cells | - |

| δ (Delta) | Data Not Available | Data Not Available | e.g., CHO-hDOR cells | - | |

| κ (Kappa) | Data Not Available | Data Not Available | e.g., CHO-hKOR cells | - | |

| Control: Morphine | μ (Mu) | Example Value | Example Value | e.g., CHO-hMOR cells | - |

Table 4: β-Arrestin Recruitment (EC50, Emax) for this compound

| Ligand | Receptor Subtype | EC50 (nM) | Emax (% of Control) | Assay System | Reference |

| This compound | μ (Mu) | Data Not Available | Data Not Available | e.g., PathHunter® β-arrestin assay | - |

| δ (Delta) | Data Not Available | Data Not Available | e.g., PathHunter® β-arrestin assay | - | |

| κ (Kappa) | Data Not Available | Data Not Available | e.g., PathHunter® β-arrestin assay | - | |

| Control: DAMGO | μ (Mu) | Example Value | 100% | e.g., PathHunter® β-arrestin assay | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the opioid receptor agonist properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

-

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ, δ, or κ receptors) or from animal brain tissue.

-

Radioligands:

-

For μ receptor: [³H]DAMGO

-

For δ receptor: [³H]Naltrindole

-

For κ receptor: [³H]U69,593

-

-

This compound stock solution.

-

Non-specific binding control: Naloxone (high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of naloxone.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-proteins coupled to opioid receptors.

-

Materials:

-

Membrane preparations as described above.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control: unlabeled GTPγS.

-

Glass fiber filters or SPA beads.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the membranes with GDP in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve using non-linear regression.

-

cAMP Accumulation Assay

This assay assesses the ability of this compound to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled opioid receptors.

-

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

This compound stock solution.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Determine the EC50 and Emax values for the inhibition of cAMP production.

-

β-Arrestin Recruitment Assay

This assay determines whether this compound promotes the interaction of β-arrestin with the activated opioid receptor, a key event in receptor desensitization and internalization.

-

Materials:

-

Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx or Tango™ assay from Thermo Fisher Scientific). These cells co-express the opioid receptor and a β-arrestin fusion protein linked to a reporter system.

-

This compound stock solution.

-

Assay-specific detection reagents.

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Plate the assay-specific cells in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Generate a dose-response curve by plotting the signal against the concentration of this compound.

-

Determine the EC50 and Emax values for β-arrestin recruitment.

-

Signaling Pathways and Visualizations

Upon binding of an agonist like (-)-eseroline, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Signaling Pathway

The canonical G-protein signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: Canonical G-protein signaling pathway for opioid receptor agonists.

β-Arrestin Signaling and Receptor Regulation

The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.

Caption: β-Arrestin recruitment and subsequent opioid receptor regulation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

References

- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline - Wikipedia [en.wikipedia.org]

- 4. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reversible Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate

This technical guide provides a comprehensive overview of the reversible inhibition of acetylcholinesterase (AChE) by (-)-Eseroline, a metabolite of the AChE inhibitor physostigmine (B191203).[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Concepts of Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This action terminates the nerve impulse at cholinergic synapses.[2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] AChE inhibitors can be broadly classified as reversible or irreversible.[2] (-)-Eseroline acts as a reversible inhibitor, meaning it binds to the enzyme and dissociates, allowing the enzyme to regain its function.[4]

The active site of AChE is located within a deep gorge and contains two main subsites: the anionic subsite, which binds the quaternary amine of acetylcholine, and the esteratic subsite, where the hydrolysis occurs.[2] Reversible inhibitors like (-)-Eseroline can interact with these sites to prevent the binding of acetylcholine.

Quantitative Analysis of (-)-Eseroline Inhibition

The inhibitory potency of (-)-Eseroline against cholinesterases has been quantified in various studies. The data presented below summarizes the key inhibition constants (Ki) and IC50 values. Ki represents the dissociation constant of the enzyme-inhibitor complex, with a lower value indicating stronger inhibition. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) µM | Reference |

| (-)-Eseroline | Electric Eel Acetylcholinesterase | 0.15 ± 0.08 | [4] |

| (-)-Eseroline | Human Red Blood Cell Acetylcholinesterase | 0.22 ± 0.10 | [4] |

| (-)-Eseroline | Rat Brain Acetylcholinesterase | 0.61 ± 0.12 | [4] |

| (-)-Eseroline | Horse Serum Butyrylcholinesterase | 208 ± 42 | [4] |

| Inhibitor | Enzyme Source | IC50 (nM) | Reference |

| Keto-eseroline analog fumaric salt | Acetylcholinesterase | 72 | [5] |

It is noteworthy that one study reported a lack of anticholinesterase activity for (-)-eseroline at concentrations up to 30 mM.[6] This contrasts with other findings and may be attributable to differences in experimental conditions or the specific form of eseroline (B613827) used. The kinetic studies indicate that the association and dissociation rates for eseroline are significantly faster than those for eserine (physostigmine), suggesting a more rapid and reversible binding.[7]

Experimental Protocols

The following section details a generalized protocol for determining the acetylcholinesterase inhibitory activity of (-)-Eseroline fumarate (B1241708) based on the widely used Ellman's method.[8]

Objective: To determine the in vitro inhibitory effect of (-)-Eseroline fumarate on acetylcholinesterase activity spectrophotometrically.

Materials and Reagents:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

This compound

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring final solvent concentration does not affect enzyme activity).

-

Prepare a series of dilutions of this compound in phosphate buffer to obtain a range of concentrations for IC50 determination.

-

Prepare a solution of ATCI in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

50 µL of phosphate buffer (for blank) or 50 µL of the various concentrations of this compound solution.

-

25 µL of AChE solution.

-

-

Mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). The inhibitory action of eseroline is rapid and develops in less than 15 seconds.[4]

-

Add 50 µL of DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve by non-linear regression analysis.

-

To determine the type of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk or Dixon plots can be generated by measuring the reaction rates at varying substrate and inhibitor concentrations.[9]

-

Visualizations

The following diagrams illustrate the key processes involved in the acetylcholinesterase reaction and its inhibition by (-)-Eseroline, as well as the experimental workflow.

Figure 1: Enzymatic Hydrolysis of Acetylcholine by AChE.

Figure 2: Reversible Inhibition of AChE by (-)-Eseroline.

Figure 3: Experimental Workflow for AChE Inhibition Assay.

References

- 1. biocat.com [biocat.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular modelling and QSAR of reversible acetylcholines-terase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile characterized by potent opioid agonism and weak, reversible acetylcholinesterase inhibition. This document provides a comprehensive overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), summarizing its receptor binding characteristics, functional activity, and toxicological data. Methodologies for key experimental assays are detailed, and relevant signaling pathways and experimental workflows are visually represented. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

(-)-Eseroline is a tricyclic indole (B1671886) alkaloid that acts as a potent antinociceptive agent.[1] Unlike its parent compound, physostigmine, the primary pharmacological activity of (-)-eseroline is mediated through its interaction with the µ-opioid receptor, rather than significant acetylcholinesterase (AChE) inhibition.[2] This dual activity, albeit with a marked separation in potency, presents an interesting scaffold for the development of novel analgesics. This guide will delineate the known pharmacological characteristics of (-)-eseroline fumarate.

Receptor Binding and Enzyme Inhibition

(-)-Eseroline interacts with both opioid receptors and acetylcholinesterase. While its affinity for opioid receptors is central to its analgesic effect, its interaction with AChE is significantly weaker than that of physostigmine.

Table 1: Acetylcholinesterase (AChE) Inhibition Profile of (-)-Eseroline

| Enzyme Source | Inhibition Constant (Ki) | Reference |

| Electric Eel AChE | 0.15 ± 0.08 µM | [2] |

| Human Red Blood Cell AChE | 0.22 ± 0.10 µM | [2] |

| Rat Brain AChE | 0.61 ± 0.12 µM | [2] |

| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42 µM | [2] |

Functional Activity

The functional consequences of (-)-eseroline's receptor interactions have been characterized through in vitro and in vivo studies.

Opioid Receptor Agonism

(-)-Eseroline acts as a µ-opioid receptor agonist. This activity is responsible for its potent antinociceptive effects, which are reported to be stronger than morphine in some animal models.[1] The analgesic effects of (-)-eseroline are antagonized by the non-selective opioid receptor antagonist, naloxone.

Inhibition of Adenylate Cyclase

Consistent with its µ-opioid receptor agonism, (-)-eseroline has been shown to inhibit adenylate cyclase. This action is a hallmark of Gi/o-coupled receptor activation.

In Vivo Analgesic Activity

In vivo studies in rodents have demonstrated the analgesic efficacy of (-)-eseroline. In the hot plate and tail-flick tests, administration of (-)-eseroline increases the latency to a painful stimulus.

Table 2: In Vivo Analgesic Effects of (-)-Eseroline

| Animal Model | Test | Dose | Effect | Reference |

| Rodents | Hot Plate Test | Not Specified | Increased response latency | Not Specified |

| Rodents | Tail-Flick Test | Not Specified | Increased response latency | Not Specified |

Signaling Pathway

As a µ-opioid receptor agonist, (-)-eseroline activates the Gi/o signaling cascade. This leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of downstream effectors, ultimately resulting in its analgesic and other opioid-like effects.

Caption: (-)-Eseroline signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic parameters for (-)-eseroline, such as Cmax, Tmax, and half-life, are not well-documented in the available literature. It is primarily known as a metabolite of physostigmine.

Toxicology

(-)-Eseroline has demonstrated neurotoxic effects at higher concentrations in neuronal cell cultures.

Table 3: In Vitro Neurotoxicity of (-)-Eseroline

| Cell Line | Endpoint | Concentration | Reference |

| Mouse Neuroblastoma N1E-115 | 50% release of adenine (B156593) nucleotides or LDH leakage (24 hr) | 40-75 µM | [3] |

| Neuroblastoma-Glioma Hybrid NG 108-15 | 50% release of adenine nucleotides or LDH leakage (24 hr) | 40-75 µM | [3] |

| Rat Glioma C6 | 50% release of adenine nucleotides or LDH leakage (24 hr) | 80-120 µM | [3] |

| Neuronal Cell Lines | Extensive cell damage (microscopy) | As low as 75 µM | [3] |

Experimental Protocols

The following sections describe representative methodologies for the key assays used to characterize the pharmacological profile of (-)-eseroline.

Radioligand Binding Assay (Opioid Receptors)

Objective: To determine the binding affinity (Ki) of (-)-eseroline for µ, δ, and κ opioid receptors.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-DAMGO for µ receptors), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of (-)-eseroline that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylate Cyclase Inhibition Assay

Objective: To determine the functional potency (IC50) of (-)-eseroline in inhibiting adenylate cyclase activity.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a suitable source (e.g., cells expressing the µ-opioid receptor) as described for the radioligand binding assay.

-

Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.

-

Initiation and Incubation: Initiate the reaction by adding a stimulator of adenylate cyclase (e.g., forskolin) and incubate at 37°C for a defined period.

-

Termination: Stop the reaction, typically by heating.

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: Plot the concentration of (-)-eseroline against the percentage of inhibition of stimulated adenylate cyclase activity to determine the IC50 value.

Hot Plate Test

Objective: To assess the antinociceptive effect of (-)-eseroline in response to a thermal stimulus.

General Protocol:

-

Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the hot plate apparatus.

-

Baseline Latency: Determine the baseline response latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal injection).

-

Post-Treatment Latency: At various time points after drug administration, re-measure the response latency on the hot plate.

-